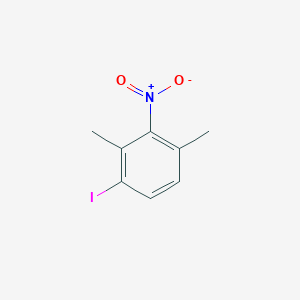

1-Iodo-2,4-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIACWLGCCVBYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368094 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56404-21-8 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Iodo-2,4-dimethyl-3-nitrobenzene synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1-Iodo-2,4-dimethyl-3-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple protocol, offering insights into the strategic choices behind the synthetic pathway and the rigorous, self-validating nature of the characterization process.

Strategic Overview and Compound Significance

This compound is an interesting, though not widely commercialized, substituted aromatic compound. Its structure, featuring an iodine atom, a nitro group, and two methyl groups on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further complexity. The nitro group can be reduced to an amine, offering another site for functionalization. The specific arrangement of these groups influences the molecule's steric and electronic properties, making it a candidate for creating libraries of novel compounds for screening.

Given the lack of a direct, published synthesis for this exact molecule, this guide proposes a robust and logical synthetic route based on well-established, analogous reactions from authoritative chemical literature. The chosen pathway emphasizes regiochemical control, safety, and high-yield potential.

Proposed Synthetic Pathway: A Multi-Step Approach

The most logical and controllable route to synthesize this compound begins with a commercially available starting material, 2,4-dimethylaniline, and proceeds through nitration, followed by a Sandmeyer-type reaction. This multi-step approach ensures that the substituents are installed in the correct positions, overcoming the regioselectivity challenges that would arise from attempting to directly iodinate 1,3-dimethyl-2-nitrobenzene.

Synthesis Workflow Diagram

An In-Depth Technical Guide to 1-Iodo-2,4-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the compound 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS No. 56404-21-8). While this specific isomer is a notable entry in chemical catalogs, it is crucial for the scientific community to acknowledge that detailed, experimentally verified data in peer-reviewed literature is sparse. This guide, therefore, synthesizes the available information from chemical suppliers and extrapolates potential characteristics based on the well-documented chemistry of related substituted iodonitrobenzenes. The intent is to provide a foundational understanding and to stimulate further research into the empirical validation of this compound's properties and utility.

Molecular Identity and Core Physicochemical Properties

This compound is a poly-substituted aromatic compound. Its structure, featuring an iodine atom, two methyl groups, and a nitro group on a benzene ring, suggests a unique combination of steric and electronic properties that can be exploited in organic synthesis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56404-21-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈INO₂ | [2][3][5] |

| Molecular Weight | 277.06 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 2-8°C (protect from light) | [3] |

Note: The lack of experimentally determined melting and boiling points in readily available literature is a significant data gap. Researchers should handle this compound with the assumption that it is a stable solid at room temperature but should determine these fundamental properties empirically.

Synthesis and Structural Elucidation

The synthesis of this compound is not explicitly detailed in published literature. However, a logical and well-established synthetic route would be the diazotization of the corresponding aniline, 2,4-dimethyl-3-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt. This general approach is a cornerstone of aromatic chemistry for the introduction of iodine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis (Hypothetical):

-

Step 1: Diazotization of 2,4-dimethyl-3-nitroaniline

-

Dissolve 2,4-dimethyl-3-nitroaniline in a cooled aqueous solution of a strong mineral acid (e.g., sulfuric acid).

-

Maintain the temperature of the solution between 0 and 5°C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution with vigorous stirring.

-

Continue stirring at 0-5°C for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

-

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.

-

Evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.

-

The solid product, this compound, should precipitate out of the solution.

-

-

Work-up and Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Structural Elucidation:

The definitive confirmation of the structure of the synthesized this compound would require a suite of spectroscopic analyses. While specific spectra for this compound are not available in public databases, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electronic effects of the iodo, nitro, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the iodine and nitro groups will show characteristic chemical shifts.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (277.06 g/mol ) and characteristic fragmentation patterns.

Reactivity and Potential Applications in Drug Development

Substituted iodonitrobenzenes are versatile intermediates in organic synthesis, and this compound is expected to share this utility. The presence of both an iodo and a nitro group on the aromatic ring provides two key handles for further chemical transformations.

Key Reactions:

-

Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.[6]

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the iodo group by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many pharmaceutical compounds.

Potential in Drug Discovery:

The structural motifs present in this compound are relevant to medicinal chemistry. Nitroaromatic compounds have been investigated for a range of therapeutic applications, and the ability to further elaborate the structure through the iodo group makes this compound a potentially valuable building block.

Caption: Potential synthetic pathways for drug discovery using this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitroaromatic and iodoaromatic compounds.

-

General Hazards: Based on analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as indicated by supplier data.[3]

Conclusion and Future Directions

This compound represents a chemical entity with significant potential as a synthetic intermediate. However, the current body of scientific literature lacks the detailed experimental data necessary for its full exploitation. This guide serves as a call to the research community to fill these knowledge gaps. The empirical determination of its physicochemical properties, the publication of detailed and reproducible synthesis protocols, and the exploration of its reactivity in modern organic synthesis are essential next steps. Such efforts will undoubtedly unlock the full potential of this and other similarly under-characterized molecules for applications in drug discovery and materials science.

References

This section would ideally be populated with peer-reviewed articles and patents. As these are not available for the specific compound, the references below are to general chemical databases and supplier information that formed the basis of this guide.

-

MySkinRecipes. This compound. [Link]

-

PubChem. 1-Iodo-3-nitrobenzene. [Link]

-

PubChem. 1-Iodo-4-nitrobenzene. [Link]

-

Chemsrc. 1-Iodo-2-nitrobenzene. [Link]

-

Chemical Synthesis Database. 1-iodo-2,4-dimethyl-5-nitrobenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. [Link]

-

NIST. Benzene, 1-iodo-3-nitro-. [Link]

-

SpectraBase. 1-Iodo-3-nitrobenzene. [Link]

-

Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. [Link]

-

NIST. Benzene, 1-iodo-2,4-dimethyl-. [Link]

-

SpectraBase. 1-Iodo-3-nitrobenzene. [Link]

-

NIST. Benzene, 1-iodo-2,4-dimethyl-. [Link]

-

StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

NIST. Benzene, 1-iodo-4-nitro-. [Link]

-

2a biotech. This compound. [Link]

-

PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

NIST. Benzene, 1-iodo-2,3-dimethyl-. [Link]

-

PubChem. CID 20849373. [Link]

-

PubChem. 1,2-Dimethyl-3-nitrobenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethyl-4-nitro- (CAS 100-12-9). [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-nitro- (CAS 555-16-8). [Link]

-

US EPA. Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]

Sources

- 1. 56404-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 56404-21-8 [amp.chemicalbook.com]

- 3. This compound | 56404-21-8 [chemicalbook.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Iodo-2,4-dimethyl-3-nitrobenzene CAS number 56404-21-8 information

An In-Depth Technical Guide to 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS: 56404-21-8)

Introduction

This compound is a substituted aromatic compound that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of iodo, dimethyl, and nitro functional groups on a benzene ring provides a versatile platform for constructing more complex molecular architectures. The presence of an iodine atom makes it an excellent substrate for cross-coupling reactions, while the nitro and methyl groups modulate the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and essential safety protocols, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in synthesis. The properties of this compound are summarized below. These values are crucial for stoichiometric calculations, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 56404-21-8 | [1][2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [1][2][3] |

| Molecular Weight | 277.06 g/mol | [1][3] |

| Exact Mass | 276.95998 g/mol | [3] |

| Synonyms | 1,3-Dimethyl-4-iodo-2-nitrobenzene, 2,4-dimethyl-3-nitroiodobenzene | [3] |

| Topological Polar Surface Area | 45.8 Ų | [3] |

| XLogP3 | 3.1 | [3] |

| Heavy Atom Count | 12 | [3] |

| MDL Number | MFCD02709656 | [1][3] |

Synthesis Methodology

The proposed pathway involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine (2,4-dimethyl-3-nitroaniline) into a diazonium salt using nitrous acid at low temperatures.

-

Iodination: The substitution of the diazonium group with iodine via reaction with an iodide salt, such as potassium iodide.

This approach is analogous to established procedures for preparing iodo-nitroaromatic compounds from their corresponding anilines.[5][6][7]

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Rationale: The following protocol is based on standard procedures for the synthesis of iodoarenes from anilines.[5][6] The key is maintaining a low temperature during diazotization to prevent the unstable diazonium salt from decomposing prematurely.[7]

-

Preparation of Amine Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 2,4-dimethyl-3-nitroaniline to a mixture of concentrated sulfuric acid and water, ensuring the mixture is well-chilled in an ice-salt bath.

-

Causality: The formation of the amine sulfate salt increases its solubility in the acidic aqueous medium, which is essential for efficient diazotization.

-

-

Diazotization:

-

Maintain the temperature of the amine salt solution between 0 and 5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.

-

Causality: Nitrous acid (HONO), generated in situ from NaNO₂ and H₂SO₄, reacts with the primary amine to form the diazonium salt. Exceeding 10 °C can lead to decomposition and the formation of unwanted side products, such as phenols.[7]

-

-

Iodide Reaction:

-

In a separate beaker, prepare a concentrated aqueous solution of potassium iodide (KI).

-

Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the C-I bond. The evolution of nitrogen gas is a visual indicator that the reaction is proceeding.[5]

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and then gently heat on a water bath to ensure the complete decomposition of any remaining diazonium salt.[5]

-

Cool the mixture. If a solid product precipitates, collect it by vacuum filtration.

-

Wash the crude product with a cold solution of sodium thiosulfate to remove any residual iodine (I₂), followed by washing with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its identity as a halo-aromatic compound, making it a prime candidate for transition metal-catalyzed cross-coupling reactions.[2][8]

Suzuki-Miyaura Cross-Coupling

The most prominent application for iodoarenes is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[9][10] In this reaction, the iodo-substituent acts as an excellent leaving group, reacting with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11] This versatility makes the title compound a key intermediate for synthesizing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[8][12]

The general catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[9][11]

-

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide.[9][11] This step is typically facilitated by a base.[10]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki-Miyaura Coupling: Catalytic Cycle

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for analogous iodo-nitro-aromatic compounds provide essential safety guidance.[13]

Hazard Profile (Anticipated):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]

-

Irritation: Causes skin irritation and serious eye irritation.[14]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[13]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[13]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[13][15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13]

-

Keep in a dark place to prevent light-induced decomposition.[1] Recommended storage temperature is 2-8°C.[1]

Predicted Spectroscopic Data

No experimental spectra for this compound were found. However, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds like 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene.[16][17][18]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons: Two singlets or two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the specific electronic environment. - Methyl Protons: Two singlets in the aliphatic region (approx. 2.2-2.8 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups. |

| ¹³C NMR | - Aromatic Carbons: Expect 6 distinct signals in the aromatic region (approx. 90-160 ppm). The carbon attached to the iodine atom (C-I) would be significantly shifted upfield (approx. 90-100 ppm), while the carbon attached to the nitro group (C-NO₂) would be downfield. - Methyl Carbons: Two signals in the aliphatic region (approx. 15-25 ppm). |

| FT-IR | - NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretching bands in the 1400-1600 cm⁻¹ region. - C-I Stretch: A band in the far-IR region, typically around 500-600 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 277. - Isotope Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a distinct molecular ion peak without a significant M+1 or M+2 isotope pattern from the halogen itself. - Fragmentation: Expect loss of NO₂ (m/z = M - 46), and other fragments corresponding to the aromatic core. |

References

-

Chemsrc. 1-Iodo-2-nitrobenzene | CAS#:609-73-4. [Link]

-

PrepChem.com. Preparation of 1-iodo-3-nitrobenzene. [Link]

-

MySkinRecipes. This compound. [Link]

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

-

ResearchGate. Described procedures for iodination of anilines. [Link]

-

PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

ResearchGate. Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes | Request PDF. [Link]

-

Chemical Synthesis Database. 1-iodo-2,4-dimethyl-5-nitrobenzene. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

RSC Publishing - The Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

Chemia. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495. [Link]

-

ChemBeq. 1-Iodo-2-nitrobenzene: Properties, Applications, and Synthesis Insights. [Link]

- Google Patents.

-

SpectraBase. 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. 56404-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 56404-21-8 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. 1-Iodo-2-nitrobenzene | CAS#:609-73-4 | Chemsrc [chemsrc.com]

- 16. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 1-Iodo-3-nitrobenzene(645-00-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of 1-Iodo-2,4-dimethyl-3-nitrobenzene

Abstract: This technical guide provides a comprehensive framework for the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Iodo-2,4-dimethyl-3-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a procedural outline to deliver an in-depth analysis grounded in the principles of chemical structure and magnetic resonance. We will explore the theoretical prediction of the spectrum by dissecting the electronic and steric influences of the substituents, present a robust, self-validating protocol for sample preparation and data acquisition, and conclude with a detailed interpretation of the spectral data. This guide is designed to serve as both a predictive tool and a practical laboratory reference.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of a compound. For a molecule such as this compound, an intermediate in various synthetic pathways, confirming its precise structure is critical. ¹H NMR spectroscopy achieves this by probing the chemical environment of hydrogen nuclei (protons). Four key parameters are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Reveals the relative number of protons generating a signal.

-

Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

-

Coupling Constant (J): Measures the magnitude of the interaction between coupled protons.

A rigorous analysis of these parameters allows for the unambiguous assignment of each proton in the molecule, thereby confirming its identity and purity.

Theoretical Spectrum Prediction: A Structural Analysis

Before acquiring a spectrum, a theoretical prediction based on the molecular structure of this compound provides a powerful roadmap for interpretation.

Molecular Structure and Proton Environments

The molecule possesses a pentasubstituted benzene ring. Due to the substitution pattern, there is no plane of symmetry that would render any of the remaining protons or methyl groups equivalent. Therefore, we expect to see four distinct signals in the ¹H NMR spectrum:

-

Two signals for the two aromatic protons (H-5 and H-6).

-

Two signals for the two methyl groups (2-CH₃ and 4-CH₃).

Caption: Structure of this compound.

Predicting Chemical Shifts (δ)

The chemical shift of an aromatic proton is primarily influenced by the electronic effects (inductive and resonance) of the substituents on the ring. The baseline chemical shift for benzene protons is approximately 7.3 ppm.[1][2][3]

-

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the ring, "deshielding" the protons and shifting their signals downfield (to a higher ppm value). The nitro group (-NO₂) is a powerful EWG.[4][5][6][7] Its effect is most pronounced at the ortho and para positions.

-

Electron-Donating Groups (EDGs): These groups push electron density into the ring, "shielding" the protons and shifting their signals upfield (to a lower ppm value). Methyl groups (-CH₃) are weak EDGs.[6]

-

Halogens: Iodine (-I) exhibits a dual effect. It is inductively electron-withdrawing but can donate electron density via resonance. Its overall effect is weakly deactivating, typically causing a downfield shift on adjacent protons.

Analysis of Aromatic Protons:

-

H-6: This proton is subject to strong deshielding effects. It is para to the powerful electron-withdrawing nitro group and ortho to the electronegative iodine atom. The weak shielding effect from the meta-methyl group at C-4 is negligible in comparison. Therefore, H-6 is expected to be the most downfield aromatic signal.

-

H-5: This proton is in a more shielded environment. It is ortho and para to the two electron-donating methyl groups. It is only meta to the nitro group, where the withdrawing effect is weakest.[8] Consequently, H-5 is expected to be significantly upfield relative to H-6.

Analysis of Methyl Protons:

-

2-CH₃: This methyl group is flanked by two bulky and electronegative substituents: the iodo group and the nitro group. This crowded steric and electronic environment will likely cause its signal to appear downfield relative to a standard methylbenzene (toluene).

-

4-CH₃: This methyl group is ortho to the strong electron-withdrawing nitro group, which will pull electron density away and cause a downfield shift.

Predicting Integration

The integration of the signals corresponds to the relative number of protons responsible for each signal.[9]

-

H-5: 1H

-

H-6: 1H

-

2-CH₃: 3H

-

4-CH₃: 3H The expected integration ratio for the four signals will be 1 : 1 : 3 : 3 .

Predicting Multiplicity and Coupling Constants (J)

Splitting patterns arise from spin-spin coupling between non-equivalent protons on adjacent atoms.

-

Aromatic Protons (H-5 and H-6): These two protons are on adjacent carbons but are positioned meta to each other. Meta-coupling (⁴J) is typically weak, with a coupling constant (J-value) in the range of 2-3 Hz.[1] Thus, the signal for H-5 will be split into a doublet by H-6, and the signal for H-6 will be split into a doublet by H-5, with the same J-value.

-

Methyl Protons (2-CH₃ and 4-CH₃): Neither methyl group has protons on an adjacent atom. Therefore, both methyl signals will appear as singlets .

Caption: Predicted ¹H NMR signal relationships and multiplicities.

Summary of Predicted Spectral Data

The analysis above can be consolidated into a predictive data table, which is an essential tool for comparison with the experimental spectrum.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | Downfield (e.g., > 7.5) | 1H | Doublet (d) | ~ 2-3 |

| H-5 | Upfield (e.g., < 7.3) | 1H | Doublet (d) | ~ 2-3 |

| 2-CH₃ or 4-CH₃ | Downfield (e.g., 2.4 - 2.6) | 3H | Singlet (s) | N/A |

| 4-CH₃ or 2-CH₃ | Downfield (e.g., 2.4 - 2.6) | 3H | Singlet (s) | N/A |

Note: The exact chemical shifts of the two methyl groups are difficult to predict without experimental data or computational modeling, but both are expected to be downfield from the ~2.3 ppm of toluene.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible data. This protocol is designed to be self-validating by minimizing common sources of error such as sample contamination and poor magnetic field homogeneity.

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.6-0.7 mL).[10][11]

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).[12][13][14]

-

High-quality 5 mm NMR tube and cap.[15]

-

Glass Pasteur pipette and bulb.

-

Sample vial.

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry sample vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening from aggregation.[10]

-

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Most ¹H NMR spectra are recorded in deuterated solvents to avoid a large interfering solvent signal.[18]

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A clear, particulate-free solution is required.

-

Filtration (Self-Validating Step): Place a small, loose plug of cotton wool into a clean Pasteur pipette. This step is critical for removing any suspended particulate matter (dust, undissolved solid) which, if present, will disrupt the magnetic field homogeneity and lead to broad spectral lines, compromising resolution.[16] Filter the sample solution directly into the NMR tube through this pipette.

-

Volume Check: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm (0.55-0.7 mL).[15] An incorrect sample depth can make it difficult or impossible to achieve good magnetic field homogeneity (shimming), which is a primary cause of poor spectral quality.[10][16]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning for the specific spectrometer.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[18] An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes setting the spectral width, acquisition time, number of scans, and a relaxation delay.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. TMS is an ideal standard because it is chemically inert, volatile (for easy sample recovery), and produces a single sharp singlet that does not typically overlap with analyte signals.[11][19] If using a solvent like CDCl₃, the residual CHCl₃ peak at ~7.26 ppm can also be used for referencing.[18][20]

Data Interpretation and Conclusion

The final step is to compare the acquired experimental spectrum with the theoretical predictions. The analyst should confirm the presence of four distinct signals with an integration ratio of 1:1:3:3. The two doublets in the aromatic region should exhibit a small meta-coupling constant (J ≈ 2-3 Hz), and the two singlets in the aliphatic region confirm the presence of the non-coupled methyl groups. By assigning each signal based on its chemical shift, multiplicity, and integration, the structure of this compound can be confidently confirmed. Any deviation from the expected spectrum, such as the presence of additional peaks, would indicate impurities that may require further investigation.[21][22] This rigorous, theory-backed approach to spectral interpretation ensures the highest degree of scientific integrity and confidence in the structural assignment.

References

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

- Bruker. (n.d.). NMR Sample Preparation.

- Fiveable. (n.d.). Para-Substituted Benzene Definition. Organic Chemistry Key Term.

-

University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

- Google AI. (2025). Tetramethylsilane: Significance and symbolism.

-

Scribd. (n.d.). Tetramethylsilane in NMR Calibration. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

- Bothner-By, A. A., & Glick, R. E. (1957). The Substituent Effect on Vicinal Proton Coupling Constants in Monosubstituted Benzenes. Canadian Journal of Chemistry.

-

Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

-

American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- University of California, Davis. (n.d.). Coupling Constants and Structure: Vicinal Couplings.

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

-

Student Doctor Network Forums. (2012, April 16). H1 NMR and chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

- KGROUP. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, February 12). Effect of electron donating and withdrawing groups on NMR. Retrieved from [Link]

-

Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. savemyexams.com [savemyexams.com]

- 12. Tetramethylsilane: Significance and symbolism [wisdomlib.org]

- 13. scribd.com [scribd.com]

- 14. Tetramethylsilane - Wikipedia [en.wikipedia.org]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 19. acs.org [acs.org]

- 20. carlroth.com [carlroth.com]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the ¹³C NMR Peak Assignments for 1-Iodo-2,4-dimethyl-3-nitrobenzene

This guide provides a detailed analysis and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Iodo-2,4-dimethyl-3-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[4] This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms in a molecule.[5][6] The chemical shift of each carbon signal provides valuable information about its electronic environment, including hybridization, and the nature of neighboring atoms and functional groups.[7] The chemical shift range for ¹³C is much wider than for ¹H, spanning from 0 to over 220 ppm, which minimizes signal overlap, even in complex molecules.[5][6]

Molecular Structure and Symmetry of this compound

To accurately assign the ¹³C NMR peaks, a thorough understanding of the molecule's structure is essential. This compound (CAS No. 56404-21-8) possesses a substituted benzene ring.[8] Due to the substitution pattern, there is no plane of symmetry in the molecule. Consequently, all eight carbon atoms—six in the aromatic ring and two in the methyl groups—are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum.

Molecular Structure of this compound

Caption: Numbering of carbon atoms in this compound.

Principles of ¹³C NMR Chemical Shift Prediction

The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms or electron-withdrawing groups decrease the electron density, "deshielding" the nucleus from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield).[9] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield).

The prediction of ¹³C NMR chemical shifts in substituted benzenes can be approached by considering the additive effects of each substituent on the chemical shifts of the parent benzene molecule (δ ≈ 128.5 ppm).[10][11] However, it is crucial to recognize that these effects are not strictly additive, especially in polysubstituted rings where steric and electronic interactions between substituents can cause deviations.

Substituent Effects on Benzene Ring Carbons:

-

Iodo Group (-I): The iodo group exhibits a significant "heavy atom effect," which is an exception to the general electronegativity trend.[4] Instead of deshielding, the large electron cloud of the iodine atom induces a shielding effect on the directly attached (ipso) carbon, shifting its signal significantly upfield.[12] The effect on ortho, meta, and para carbons is less pronounced.

-

Methyl Group (-CH₃): A methyl group is weakly electron-donating. It shields the ipso, ortho, and para carbons, causing their signals to shift upfield. The meta carbon is only slightly affected.[13]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both inductive and resonance effects.[14] It strongly deshields the ipso carbon and also deshields the ortho and para carbons, shifting their signals downfield.[15][16][17] The meta carbon is less affected but still experiences some deshielding.[15]

Predicted ¹³C NMR Peak Assignments

Based on the principles outlined above, a predicted assignment for the eight unique carbon signals of this compound is presented below. The analysis begins by identifying the carbons attached to the substituents (ipso-carbons) and then proceeds to the other aromatic carbons and the methyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C3-NO₂ | 150 - 155 | Ipso-carbon to the strongly electron-withdrawing nitro group. Expected to be the most downfield aromatic signal.[14][15] |

| C2-CH₃ | 140 - 145 | This carbon is ortho to the nitro group and ipso to a methyl group, leading to significant deshielding. |

| C4-CH₃ | 135 - 140 | This carbon is also ortho to the nitro group and ipso to a methyl group, resulting in a downfield shift. |

| C6 | 130 - 135 | Para to the nitro group, this carbon will be deshielded. It is also ortho to the iodo group. |

| C5 | 125 - 130 | Meta to the nitro group and para to a methyl group, this carbon will experience moderate deshielding. |

| C1-I | 95 - 105 | Ipso-carbon to the iodine atom. The heavy atom effect causes a significant upfield shift.[4][12] |

| C4-CH₃ | 20 - 25 | Methyl carbon attached to an aromatic ring. |

| C2-CH₃ | 15 - 20 | Methyl carbon attached to an aromatic ring, potentially influenced by the adjacent nitro group. |

Logical Workflow for Peak Assignment

Caption: Logical workflow for assigning ¹³C NMR peaks.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum, proper sample preparation and instrument parameter selection are critical.

Step-by-Step Methodology:

-

Sample Preparation :

-

Weigh approximately 50-100 mg of this compound.[18] A higher concentration is generally better for the less sensitive ¹³C nucleus.[19]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid particles can degrade spectral quality.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Conclusion

The assignment of the ¹³C NMR spectrum of this compound is a systematic process that relies on a fundamental understanding of substituent effects on aromatic systems. By carefully considering the electronic properties of the iodo, methyl, and nitro groups, a reliable prediction of the chemical shifts for all eight unique carbon atoms can be made. The ipso-carbon attached to the nitro group is expected to be the most deshielded, while the ipso-carbon bonded to the iodine atom will be significantly shielded due to the heavy atom effect. The remaining aromatic and methyl carbons will resonate at intermediate chemical shifts determined by their relative positions to the various substituents. This in-depth guide provides a robust framework for the structural elucidation of this and similar polysubstituted aromatic compounds using ¹³C NMR spectroscopy.

References

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

University of Regensburg. NMR Sample Preparation. Available from: [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy. Available from: [Link]

-

University of California, Santa Cruz. NMR Sample Requirements and Preparation. Available from: [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available from: [Link]

-

Scribd. 13C NMR Interpretation. Available from: [Link]

-

Slideshare. C-13 NMR Spectroscopy. Available from: [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available from: [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available from: [Link]

-

YouTube. What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. Available from: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. Available from: [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

-

ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available from: [Link]

-

PubMed. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Available from: [Link]

-

R Discovery. Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Available from: [Link]

-

ChemistryViews. Substituent Effects on Benzene Rings. Available from: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. Available from: [Link]

-

ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available from: [Link]

-

PubMed. 13C NMR chemical shift prediction of diverse chemical compounds. Available from: [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

-

SpectraBase. 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Taylor & Francis Online. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

-

PubMed. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, benzene, experimental) (HMDB0034170). Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Available from: [Link]

-

University of Puget Sound. Summary of C13-NMR Interpretation. Available from: [Link]

-

PubChem. 1-Iodo-4-nitrobenzene. Available from: [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. fiveable.me [fiveable.me]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 56404-21-8|this compound|BLD Pharm [bldpharm.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Benzene(71-43-2) 13C NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, benzene, experimental) (HMDB0034170) [hmdb.ca]

- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Mass Spectrum Analysis of 1-Iodo-2,4-dimethyl-3-nitrobenzene: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized organic molecules is a cornerstone of rigorous scientific advancement. 1-Iodo-2,4-dimethyl-3-nitrobenzene, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of its distinct functional groups: an iodo-substituent, two methyl groups, and a nitro group on a benzene core. Understanding the mass spectrometric behavior of this molecule is critical for its unambiguous identification, purity assessment, and as a foundational step in metabolic or degradation studies.

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of this compound, with a focus on its fragmentation pathways under electron ionization (EI). As a "hard" ionization technique, EI imparts significant energy into the analyte molecule, inducing characteristic fragmentation that serves as a molecular fingerprint.[1][2] This guide will detail the causative logic behind the selection of analytical methodologies, propose a detailed fragmentation mechanism based on established principles of mass spectrometry, and provide a self-validating experimental protocol for its analysis.

Rationale for Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

The selection of Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is predicated on the physicochemical properties of this compound. This compound is a thermally stable and volatile organic molecule, making it an ideal candidate for introduction into the mass spectrometer via a gas chromatograph.[1] GC provides excellent separation of the analyte from any potential impurities or reaction byproducts prior to its introduction into the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound.

Electron Ionization is the preferred ionization method for this class of compounds due to its ability to produce detailed and reproducible fragmentation patterns. The high energy of the electron beam (typically 70 eV) ensures efficient ionization and induces predictable bond cleavages, providing rich structural information.[1] This extensive fragmentation is invaluable for the structural confirmation of the analyte by allowing for the systematic analysis of its constituent parts. While softer ionization techniques may preserve the molecular ion, they often fail to provide the detailed fragmentation necessary for unambiguous identification of unknown or novel compounds.[3]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating quality control measures to ensure the accuracy and reproducibility of the obtained mass spectrum. This protocol is adapted from established methodologies for the analysis of nitroaromatic and aromatic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).[4][5][6]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. This allows for the determination of the instrument's linear dynamic range and limit of detection.

-

Prepare a method blank using only the solvent to ensure no contamination is introduced during the sample preparation process.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is recommended for the separation of aromatic compounds.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection at 250 °C. A splitless injection is used for trace analysis to ensure the entire sample is transferred to the column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C. This temperature program allows for the efficient elution of the analyte while ensuring good chromatographic peak shape.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400. This range is sufficient to capture the molecular ion and all significant fragment ions.

-

Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer and saturating the detector.

4. Quality Control:

-

Tuning: The mass spectrometer should be tuned prior to analysis using a standard tuning compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignment and resolution.

-

Calibration: A multi-point calibration curve should be generated using the working standards to ensure linearity and to allow for quantitative analysis if required.

-

Blanks and Standards: A method blank and a mid-range calibration standard should be run periodically throughout the analytical sequence to monitor for contamination and instrument drift.

Mass Spectrum Analysis: Predicted Fragmentation of this compound

The mass spectrum of this compound is predicted to be complex, with fragmentation pathways influenced by all three substituent types. The molecular ion is expected to be observed, as aromatic rings stabilize the radical cation.[8][9] The fragmentation will be driven by the loss of the nitro group, the iodine atom, and methyl radicals, as well as rearrangements of the aromatic ring.

Core Data Summary: Predicted Key Fragment Ions

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 277 | [C₈H₈INO₂]⁺• | C₈H₈INO₂ | Moderate |

| 262 | [C₇H₅INO₂]⁺• | C₇H₅INO₂ | Moderate |

| 231 | [C₈H₈IO]⁺ | C₈H₈IO | Low |

| 216 | [C₇H₅IO]⁺ | C₇H₅IO | Moderate |

| 150 | [C₈H₈NO₂]⁺ | C₈H₈NO₂ | High |

| 135 | [C₇H₅NO₂]⁺ | C₇H₅NO₂ | High |

| 127 | [I]⁺ | I | Moderate |

| 104 | [C₈H₈]⁺• | C₈H₈ | Moderate |

| 91 | [C₇H₇]⁺ | C₇H₇ | High (potential base peak) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate |

| 65 | [C₅H₅]⁺ | C₅H₅ | Moderate |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization is initiated by the formation of the molecular ion (m/z 277). Several competing fragmentation pathways are then possible:

-

Loss of a Methyl Radical: A primary fragmentation pathway for alkylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a more stable ion.[8][10] In this case, loss of a methyl group would lead to an ion at m/z 262.

-

Loss of the Nitro Group: Nitroaromatic compounds readily lose the nitro group as either a nitro radical (•NO₂) or nitric oxide (•NO).[11]

-

Loss of •NO₂ (46 Da) from the molecular ion would result in a fragment at m/z 231.

-

Loss of •NO (30 Da) is also possible, leading to a fragment at m/z 247, though this is often less prominent than the loss of •NO₂.

-

-

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and can be cleaved to lose an iodine radical (•I), resulting in a fragment at m/z 150. This fragment corresponds to the dimethylnitrobenzene cation.

-

Formation of the Tropylium Ion: A very common fragmentation pathway for alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8][9] This can be formed through various pathways, including the loss of the iodo and nitro groups, followed by rearrangement and loss of a methyl group.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the [M-I]⁺ ion (m/z 150) can lose a methyl group to form an ion at m/z 135. The tropylium ion (m/z 91) can lose acetylene (C₂H₂) to form the C₅H₅⁺ ion at m/z 65.[9]

Mandatory Visualization: Fragmentation Pathway Diagram

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 609 [nemi.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

- 10. readchemistry.com [readchemistry.com]

- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

FTIR Functional Group Analysis of 1-Iodo-2,4-dimethyl-3-nitrobenzene: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals and Scientists

Foreword: Beyond the Spectrum

In the landscape of pharmaceutical development and molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable tool. It is rapid, non-destructive, and exquisitely sensitive to the vibrational signatures of chemical bonds. This guide moves beyond a rudimentary "peak-at-x-means-y" approach. As a senior application scientist, my objective is to provide you with the causal logic behind the analysis—the why that underpins the what. We will dissect the FTIR spectrum of a complex, multi-substituted aromatic compound, 1-Iodo-2,4-dimethyl-3-nitrobenzene, not merely as an academic exercise, but as a practical framework for interpreting the spectra of similarly complex active pharmaceutical ingredients (APIs). We will explore how the electronic interplay of electron-donating and electron-withdrawing groups, coupled with steric effects, manifests in the vibrational spectrum.

The Molecule: this compound

Understanding the structure is paramount before stepping into the laboratory. Our subject molecule is a tetrasubstituted benzene ring, presenting a rich tapestry of functional groups for analysis. The interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group, along with the bulky iodine substituent, creates a unique electronic and steric environment that directly influences the vibrational frequencies of its constituent bonds.

Caption: Structure of this compound.

Experimental Protocol: A Self-Validating Workflow

The quality of an FTIR spectrum is inextricably linked to the quality of the sample preparation. The goal is to obtain a spectrum where absorption bands are sharp, well-resolved, and free from artifacts. We will detail two primary methods for solid samples: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method Selection: ATR vs. KBr

-

Attenuated Total Reflectance (ATR): This is the modern workhorse for its simplicity and speed. A solid sample is pressed directly against a high-refractive-index crystal (commonly diamond or zinc selenide).[1][2] An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.[3]

-

Potassium Bromide (KBr) Pellet: This classic transmission technique involves intimately mixing a small amount of sample (typically 0.2-1.0%) with finely ground, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet.[5][6][7]

-

Expertise: Choose the KBr method when high-resolution spectra are required or for historical data comparison. Its primary challenge is the hygroscopic nature of KBr; absorbed water introduces broad O-H stretching bands (~3400 cm⁻¹) and a H-O-H bending band (~1630 cm⁻¹) that can obscure sample features.[6] Meticulous drying of the KBr and tools is non-negotiable.[6][8]

-

Experimental Workflow Diagram

Caption: Self-validating FTIR analysis workflow.

Step-by-Step Protocol: KBr Pellet Method

This protocol is designed to be self-validating by minimizing contamination and ensuring pellet transparency.

-

Preparation (The Trustworthiness Pillar): Gently heat an agate mortar, pestle, and pellet die set in an oven at 110°C for at least one hour to drive off adsorbed moisture.[6][8] Use spectroscopy-grade KBr powder, also kept in the oven until immediately before use.

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to the warm agate mortar.[5] Grind the sample to a fine, consistent powder. The goal is to reduce particle size to less than the IR wavelength to minimize light scattering (the Christiansen effect).

-

Mixing: Add approximately 150-200 mg of the hot, dry KBr to the mortar.[5][9] Mix gently but thoroughly with the ground sample to ensure uniform dispersion. Avoid prolonged grinding at this stage.[6]

-

Pellet Pressing: Quickly transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[6] If available, applying a vacuum during pressing helps remove trapped air, leading to a more transparent pellet.[8]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum. A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination and should be remade.

Spectral Interpretation: Deconstructing the Molecule

The FTIR spectrum is a composite of the vibrational modes of all functional groups within the molecule. We will analyze the spectrum by region, predicting the characteristic absorptions for this compound.

The High Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms, primarily C-H bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C(sp²)-H bonds on the benzene ring will produce one or more sharp, medium-to-weak intensity bands just above 3000 cm⁻¹.[10][11] Their presence is a clear indicator of the aromatic core.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The two methyl (-CH₃) groups will exhibit characteristic asymmetric and symmetric stretching vibrations in this range, appearing as sharp, strong bands just below 3000 cm⁻¹.[11][12] The clear separation of peaks above and below 3000 cm⁻¹ is diagnostic for the presence of both aromatic and saturated C-H bonds.

The Double Bond Region (1800-1450 cm⁻¹)

This region reveals information about the aromatic ring and the nitro group.

-

Aromatic C=C Ring Stretching (1625-1450 cm⁻¹): The benzene ring has characteristic in-plane C=C stretching vibrations that typically appear as a series of sharp bands of variable intensity.[10] For substituted benzenes, bands are commonly observed near 1600, 1585, 1500, and 1450 cm⁻¹. The electronic effects of the substituents will modulate the exact position and intensity of these peaks.

-

Nitro Group Asymmetric Stretch (1550-1475 cm⁻¹): This is one of the most characteristic and reliable peaks for this molecule. Aromatic nitro compounds display a very strong, sharp absorption band in this range due to the asymmetric N=O stretching vibration.[13][14] Its high intensity is a result of the large change in dipole moment during this vibration.

-

Methyl Group Bending (ca. 1460 cm⁻¹ & 1380 cm⁻¹): The methyl groups will also show bending (deformation) vibrations. An asymmetric bend appears around 1460 cm⁻¹, often overlapping with ring C=C stretches, while a symmetric "umbrella" mode appears around 1380 cm⁻¹.

The Fingerprint Region (1450-600 cm⁻¹)

This region is complex but contains a wealth of structural information from bending vibrations and skeletal modes.

-

Nitro Group Symmetric Stretch (1360-1290 cm⁻¹): Complementing the asymmetric stretch, a second strong, sharp band appears in this range corresponding to the symmetric N=O stretch.[13][14] The presence of both strong nitro group bands is definitive proof of this functional group.

-

C-N Stretch (ca. 850 cm⁻¹): The C-NO₂ bond also has a stretching vibration, which is typically of medium intensity and can be found around 850 cm⁻¹.[13]

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The C-H "wagging" vibrations are highly diagnostic of the substitution pattern on the benzene ring.[10] For our 1,2,3,4-tetrasubstituted ring, we have two adjacent hydrogens. This pattern is less common, but literature suggests a strong band may appear in the 810-800 cm⁻¹ range.[15] The specific pattern provides a powerful cross-validation of the proposed structure.

-

C-I Stretch (< 600 cm⁻¹): The stretching vibration of the carbon-iodine bond occurs at a very low frequency due to the high mass of the iodine atom.[16] It is expected to appear below 600 cm⁻¹, often near 500 cm⁻¹.[17] This peak may be difficult to observe with standard mid-IR spectrometers whose range ends at 650 or 600 cm⁻¹, but it is a key feature if the instrument's range permits.

Data Summary and Interpretation

To consolidate this information, the expected vibrational frequencies for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C(sp²)-H |

| 3000 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Methyl C(sp³)-H |

| 1625 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1550 - 1475 | Very Strong | N=O Asymmetric Stretch | Nitro Group (NO₂) |

| 1500 - 1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |

| ~1460 | Medium | C-H Asymmetric Bend | Methyl Group (-CH₃) |

| ~1380 | Medium | C-H Symmetric Bend | Methyl Group (-CH₃) |

| 1360 - 1290 | Very Strong | N=O Symmetric Stretch | Nitro Group (NO₂) |

| ~850 | Medium | C-N Stretch | Aryl-NO₂ |

| 810 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,3,4-Substitution |

| < 600 | Medium-Strong | C-I Stretch | Aryl-Iodide |

Authoritative Interpretation: The definitive identification of this compound rests on observing the complete set of these key features. The most unambiguous signals will be the pair of very strong nitro group stretches (around 1530 cm⁻¹ and 1350 cm⁻¹) and the clear separation of C-H stretches above and below 3000 cm⁻¹. The specific pattern of C=C ring stretches and, crucially, the C-H out-of-plane bending band, will serve to confirm the substitution pattern on the aromatic ring.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments performed in 10% w/w IPA/water. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

The M.S. University of Baroda. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Potsdam. (n.d.). IR: nitro groups. Retrieved from [Link]

-